molecular formula C12H23ClN2O4 B14352746 4-Cycloheptyl-1,2-dimethyl-2,3-dihydro-1H-pyrazol-1-ium perchlorate CAS No. 90253-37-5

4-Cycloheptyl-1,2-dimethyl-2,3-dihydro-1H-pyrazol-1-ium perchlorate

Cat. No.: B14352746
CAS No.: 90253-37-5
M. Wt: 294.77 g/mol
InChI Key: UIOQLVZOFTYETD-UHFFFAOYSA-N
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Description

4-Cycloheptyl-1,2-dimethyl-2,3-dihydro-1H-pyrazol-1-ium perchlorate is a chemical compound with the molecular formula C12H23N2ClO4 It is a member of the pyrazolium family, characterized by a pyrazole ring with various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cycloheptyl-1,2-dimethyl-2,3-dihydro-1H-pyrazol-1-ium perchlorate typically involves the reaction of cycloheptanone with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then subjected to cyclization with methyl iodide to yield the pyrazolium salt. The final step involves the reaction of the pyrazolium salt with perchloric acid to form the perchlorate salt.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-Cycloheptyl-1,2-dimethyl-2,3-dihydro-1H-pyrazol-1-ium perchlorate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the perchlorate ion can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as halides or thiolates in polar solvents.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrazolium ring.

    Reduction: Reduced forms of the pyrazolium ring.

    Substitution: Substituted pyrazolium salts with different anions.

Scientific Research Applications

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Cycloheptyl-1,2-dimethyl-2,3-dihydro-1H-pyrazol-1-ium perchlorate involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve the modulation of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-Cycloheptyl-1,2-dimethyl-2,3-dihydro-1H-pyrazole
  • 4-Cycloheptyl-1,2-dimethyl-2,3-dihydro-1H-pyrazol-1-ium chloride
  • 4-Cycloheptyl-1,2-dimethyl-2,3-dihydro-1H-pyrazol-1-ium bromide

Uniqueness

4-Cycloheptyl-1,2-dimethyl-2,3-dihydro-1H-pyrazol-1-ium perchlorate is unique due to the presence of the perchlorate ion, which can impart distinct chemical and physical properties compared to other similar compounds

Properties

CAS No.

90253-37-5

Molecular Formula

C12H23ClN2O4

Molecular Weight

294.77 g/mol

IUPAC Name

4-cycloheptyl-1,2-dimethyl-1,3-dihydropyrazol-1-ium;perchlorate

InChI

InChI=1S/C12H22N2.ClHO4/c1-13-9-12(10-14(13)2)11-7-5-3-4-6-8-11;2-1(3,4)5/h9,11H,3-8,10H2,1-2H3;(H,2,3,4,5)

InChI Key

UIOQLVZOFTYETD-UHFFFAOYSA-N

Canonical SMILES

C[NH+]1C=C(CN1C)C2CCCCCC2.[O-]Cl(=O)(=O)=O

Origin of Product

United States

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